Dimethyl [(1S)-3-oxocycloheptyl]propanedioate
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Overview
Description
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, with a molecular formula of C₁₀H₁₆O₅
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(1S)-3-oxocycloheptyl]propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of 3-oxocycloheptanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl [(1S)-3-oxocycloheptyl]propanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction reactions, which are catalyzed by specific enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl acetoacetate
Comparison
Dimethyl [(1S)-3-oxocycloheptyl]propanedioate is unique due to its cycloheptyl ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of cyclic compounds and enhances its potential biological activity.
Properties
CAS No. |
568590-04-5 |
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Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
dimethyl 2-[(1S)-3-oxocycloheptyl]propanedioate |
InChI |
InChI=1S/C12H18O5/c1-16-11(14)10(12(15)17-2)8-5-3-4-6-9(13)7-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
FWHZHQRJMNNYGJ-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C([C@H]1CCCCC(=O)C1)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1CCCCC(=O)C1)C(=O)OC |
Origin of Product |
United States |
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